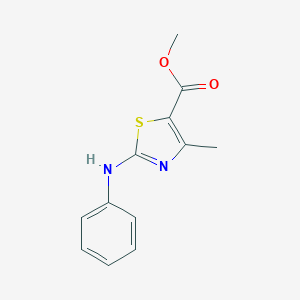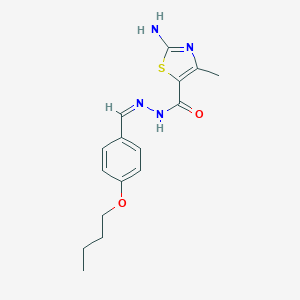
Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate, commonly known as MATC, is a chemical compound with a molecular formula C15H14N2O2S. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol. MATC has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry.
作用機序
The mechanism of action of MATC is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. Specifically, MATC has been shown to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
MATC has been shown to have a variety of biochemical and physiological effects. In addition to its anticancer properties, MATC has been shown to have antioxidant and anti-inflammatory properties. It has also been shown to have a positive effect on cognitive function and memory.
実験室実験の利点と制限
MATC has several advantages for use in lab experiments. It is relatively easy to synthesize and is readily available from commercial suppliers. Additionally, MATC has been extensively studied, and its properties and effects are well understood. However, one limitation of using MATC in lab experiments is that it can be toxic at high concentrations, so care must be taken when handling and using the compound.
将来の方向性
There are several potential future directions for research involving MATC. One area of interest is in the development of new anticancer drugs based on the structure of MATC. Researchers are also exploring the potential of MATC as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's. Additionally, there is interest in studying the effects of MATC on the microbiome and gut health.
合成法
MATC can be synthesized using a variety of methods. One common method involves the reaction of 2-amino-4-methylthiazole with methyl chloroformate in the presence of a base such as triethylamine. The resulting intermediate is then reacted with aniline to form MATC.
科学的研究の応用
MATC has been used in a variety of scientific research applications, particularly in the field of biochemistry. One area of research where MATC has been studied extensively is in the development of new drugs for the treatment of cancer. MATC has been shown to have anticancer properties, and researchers are currently exploring its potential as a therapeutic agent.
特性
IUPAC Name |
methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-10(11(15)16-2)17-12(13-8)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAZZSIWVVADG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-(4-fluorophenyl)-2-({[(6-methyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)sulfanyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B380662.png)
![4-(7-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B380663.png)
![4-{4-[3-(Trifluoromethyl)phenyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B380664.png)

![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B380667.png)
![N-(2,6-dimethylphenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B380669.png)
![4-(1H-benzimidazol-1-yl)-2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B380670.png)
![N-(2-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide](/img/structure/B380671.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B380676.png)
![N-(4-tert-butylphenyl)-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)acetamide](/img/structure/B380677.png)
![ethyl 2-{[(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B380678.png)
![N-cyclohexyl-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B380679.png)
![3-allyl-5-(2-chlorophenyl)-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B380681.png)
![10-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]-2-oxoethyl}sulfanyl)-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B380684.png)